molecular formula C11H22N2O2 B2558901 Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate CAS No. 2260932-71-4

Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate

Cat. No.: B2558901
CAS No.: 2260932-71-4
M. Wt: 214.309
InChI Key: AJDWSPCGBVSUDR-UHFFFAOYSA-N
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Description

Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C11H22N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a dimethylpyrrolidinyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.

Biology: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds.

Medicine: The compound is explored for its potential therapeutic applications. It is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also used as a stabilizer and additive in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl N-(5-bromopyridin-3-yl)carbamate
  • Tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate
  • Tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate

Comparison:

  • Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds.
  • The presence of the dimethylpyrrolidinyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
  • Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis.

Properties

IUPAC Name

tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-11(4,5)12-7-8/h8,12H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDWSPCGBVSUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260932-71-4
Record name tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate
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